molecular formula C8H9N3 B1355573 (1H-Benzo[d]imidazol-4-yl)methanamine CAS No. 64574-24-9

(1H-Benzo[d]imidazol-4-yl)methanamine

Cat. No.: B1355573
CAS No.: 64574-24-9
M. Wt: 147.18 g/mol
InChI Key: HNANBZSSHVTMEU-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-4-yl)methanamine is an organic compound with the molecular formula C8H9N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine typically involves the reaction of o-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Another method involves the cyclization of N-(1H-benzimidazol-2-yl)carbonylhydrazine with appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzo[d]imidazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1H-Benzo[d]imidazol-4-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (1H-Benzo[d]imidazol-2-yl)methanamine
  • (1H-Benzo[d]imidazol-5-yl)methanamine
  • (1H-Benzo[d]imidazol-6-yl)methanamine

Comparison: (1H-Benzo[d]imidazol-4-yl)methanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANBZSSHVTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494635
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64574-24-9
Record name 1-(1H-Benzimidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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